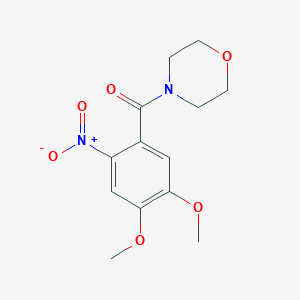

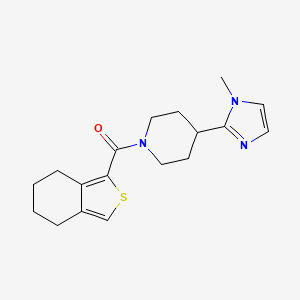

![molecular formula C12H18N2O4S B5508930 {4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)

{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a class of molecules that exhibit interesting chemical and physical properties due to their unique molecular structures. These molecules often contain heterocyclic rings, such as thiazole, and functional groups like methanol, which contribute to their reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of similar compounds involves various strategies, including palladium-catalyzed reactions, oxidative cyclization, and methoxycarbonylation processes. For example, palladium-catalyzed synthesis techniques have been applied to create complex molecules with high precision and yield, indicating potential methods for synthesizing the subject compound (Gabriele et al., 2000).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, is crucial for understanding the conformation and electronic properties of these molecules. Studies on related compounds have utilized techniques like FT-IR spectroscopy and single-crystal X-ray diffraction to elucidate their structures, suggesting similar approaches could be used for our compound of interest (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures often include cycloadditions, nucleophilic substitutions, and electrochemical processes. For instance, the electrochemical study of catechol derivatives in methanol has provided insights into the synthesis of o-benzoquinones, which could relate to the reactivity of the compound (Nematollahi & Golabi, 1996).

Scientific Research Applications

Catalytic Applications

Research has explored the use of thiazole-based ligands in catalysis, highlighting their potential in the oxidation of primary alcohols and hydrocarbons. For example, a study by Ghorbanloo and Alamooti (2017) demonstrated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showing its efficiency as a reusable catalyst for such oxidation processes. The catalyst displayed significant activity and could be reused multiple times without a notable loss in performance, underscoring its potential in sustainable chemical processes (Ghorbanloo & Alamooti, 2017).

Fluorescence Sensing

Thiazole derivatives have been utilized in the development of fluorescent dyes for the sensing of low molecular weight alcohols. A notable example is the work by Orellana et al. (1995), where highly fluorescent dyes based on thiazole were employed for the optical sensing of alcohols like methanol and ethanol in nonhydroxylic media. This research opens avenues for developing sensitive and selective sensors for alcohol detection in various applications, including environmental monitoring and quality control in the food and beverage industry (Orellana et al., 1995).

Organic Synthesis

The utility of thiazole compounds extends to organic synthesis, where they serve as intermediates in synthesizing complex molecules. Research by Natte et al. (2017) highlighted methanol's role as a common solvent and reagent in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, emphasizing the synthesis of methylated products. Thiazole compounds contribute significantly to these processes, offering pathways to synthesize a wide range of chemical products, including pharmaceuticals and fine chemicals (Natte et al., 2017).

properties

IUPAC Name |

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(2-methoxy-4-methyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-8-10(19-12(13-8)17-2)11(16)14-3-4-18-7-9(5-14)6-15/h9,15H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXRMFSVLEYPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)C(=O)N2CCOCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)

![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)